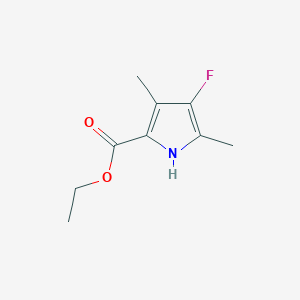![molecular formula C13H22FNO2 B2786451 Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287259-94-1](/img/structure/B2786451.png)
Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate, commonly known as 5F-AMB, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of the well-known synthetic cannabinoid, AB-PINACA, and has a similar chemical structure. 5F-AMB has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which makes it a promising candidate for research on the effects of synthetic cannabinoids on the human body.
Mécanisme D'action
The mechanism of action of 5F-AMB is similar to that of other synthetic cannabinoids, which act on the endocannabinoid system by binding to CB1 and CB2 receptors. This binding leads to a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. The exact mechanism of action of 5F-AMB is still being studied, but it is believed to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5F-AMB can have a range of biochemical and physiological effects on the body. These effects include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and behavior. Some studies have also suggested that 5F-AMB may have potential therapeutic uses, such as in the treatment of pain or anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5F-AMB in scientific research is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, the synthesis method for 5F-AMB has been optimized to produce high yields of the compound with a high degree of purity. However, one limitation of using 5F-AMB in lab experiments is the potential for side effects, which can make it difficult to study the compound's effects on specific physiological or biochemical pathways.
Orientations Futures
There are many potential future directions for research on 5F-AMB and other synthetic cannabinoids. One area of interest is the potential therapeutic uses of these compounds, such as in the treatment of pain or anxiety. Additionally, further research is needed to fully understand the mechanism of action of 5F-AMB and other synthetic cannabinoids, as well as their effects on specific physiological and biochemical pathways. As new synthetic cannabinoids are developed, it will be important to continue studying their effects on the human body and their potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 5F-AMB involves the reaction of 5-fluoropentyl bromide with 1-bicyclo[1.1.1]pentan-1-amine in the presence of a palladium catalyst. The resulting intermediate is then reacted with methyl 2-bromoacetate to yield the final product. This synthesis method has been optimized to produce high yields of 5F-AMB with a high degree of purity.
Applications De Recherche Scientifique
5F-AMB has been used in a variety of scientific research studies, including studies on the effects of synthetic cannabinoids on the endocannabinoid system, as well as studies on the potential therapeutic uses of synthetic cannabinoids. One study found that 5F-AMB was able to activate both CB1 and CB2 receptors in the endocannabinoid system, leading to a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO2/c1-17-11(16)10(15)13-7-12(8-13,9-13)5-3-2-4-6-14/h10H,2-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHINDUABDCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)CCCCCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(7-ethoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2786368.png)




![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)

![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)

![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![(Z)-ethyl 1-isobutyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2786387.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)